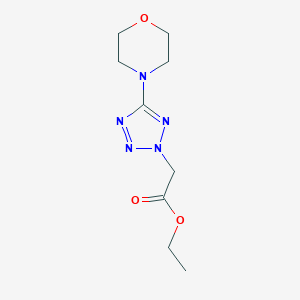

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITQTAHZAVYZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=C(N=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408222 | |

| Record name | Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-05-7 | |

| Record name | Ethyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cycloaddition-Based Synthesis via Nitrile Precursors

The most common route involves a [2+3] cycloaddition between a morpholine-substituted nitrile and sodium azide, catalyzed by a Lewis acid. For example:

-

Preparation of 5-Morpholino-1H-tetrazole :

-

N-Alkylation with Ethyl Chloroacetate :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cycloaddition | NaN₃, ZnBr₂, DMF, 100°C | 70–85 |

| N-Alkylation | ClCH₂COOEt, K₂CO₃, DMF, 80°C | 60–75 |

Post-Functionalization of Preformed Tetrazoles

An alternative approach modifies existing tetrazole derivatives:

-

Synthesis of 2-(2H-Tetrazol-2-yl)acetic Acid Ethyl Ester :

-

Morpholine Introduction via Nucleophilic Substitution :

Optimization Insight :

Reaction Optimization and Byproduct Management

Solvent and Catalyst Screening

-

Cycloaddition Step :

-

Alkylation Step :

Purification Techniques

-

Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity product.

-

Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves N-alkylation isomers.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate has been investigated for its potential therapeutic effects. Its derivatives are being studied for:

- Antimicrobial Activity : Research indicates that compounds containing the morpholino and tetraazole moieties exhibit antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains in vitro .

- Anticancer Properties : Some studies have highlighted the compound's ability to inhibit cancer cell proliferation. A case study demonstrated that specific derivatives could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Biochemical Research

The compound is also utilized in biochemical assays and research:

- Enzyme Inhibition Studies : this compound has been used to evaluate enzyme inhibition mechanisms. For example, it has been tested as an inhibitor of certain kinases involved in cancer progression .

- Drug Development : Its structural features make it a valuable scaffold for designing new drugs targeting specific biological pathways. Researchers are exploring its use in developing small molecules that can modulate protein interactions .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to produce various derivatives with enhanced biological activities.

Table 1: Comparison of Synthesized Derivatives

| Derivative Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Antimicrobial | |

| Compound B | Anticancer | |

| Compound C | Enzyme Inhibitor |

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound derivatives showed that certain modifications significantly increased activity against resistant bacterial strains. The results indicated a potential application in developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that modified versions of this compound could induce apoptosis in multiple cancer cell lines through the activation of apoptotic pathways. This suggests a promising avenue for anticancer drug development.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the tetraazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate with structurally related compounds, focusing on molecular features, synthesis, crystallography, and biological relevance.

Structural Analogues and Substituent Effects

Notes:

- Tetrazole vs. Imidazole/Thiadiazole : Tetrazoles exhibit higher nitrogen content and acidity (pKa ~4.9), making them superior bioisosteres for carboxylates compared to imidazoles (pKa ~14.5) or thiadiazoles .

Crystallographic and Solid-State Properties

- Target Compound: No crystallographic data reported.

- Benzofuran Analogue (): Crystal structure stabilized by aromatic π-π interactions (3.814 Å) and three non-classical C-H⋯O hydrogen bonds.

- Imidazole Derivatives () : Predicted to form similar π-π networks, critical for solid-state stability and drug formulation.

Actividad Biológica

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate (CAS No. 175205-05-7) is a compound characterized by its unique structural features, including a morpholine ring and a tetraazole ring. This combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅N₅O₃

- Molecular Weight : 241.25 g/mol

- CAS Number : 175205-05-7

- Purity : Typically ≥97% .

The compound's structure allows for various interactions with biological targets, which is crucial for its biological activity.

This compound exhibits biological activity primarily through its interaction with specific molecular targets:

- Morpholine Ring : This moiety can engage with biological receptors, influencing receptor-mediated pathways.

- Tetraazole Ring : This part may participate in hydrogen bonding and other interactions that modulate enzyme activity or receptor function .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the morpholine ring suggests that it may inhibit enzymes involved in neurotransmitter transport or metabolic pathways. For example, selective inhibitors of excitatory amino acid transporters (EAATs) have been identified in related studies, indicating a potential pathway for ethyl 2-(5-morpholino-2H-tetraazol-2-yl)acetate to exert similar effects .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures:

- Inhibitory Effects on Neurotransmitter Transporters :

-

Cytotoxicity and Selectivity :

- Related compounds have been evaluated for cytotoxicity against various cell lines. A notable finding was that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is critical for developing therapeutic agents with fewer side effects.

- Pharmacological Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-(5-Piperidino-2H-tetraazol-2-yl)acetate | Piperidine ring instead of morpholine | Similar enzyme inhibition potential |

| Ethyl 2-(5-Pyrrolidino-2H-tetraazol-2-yl)acetate | Pyrrolidine ring instead of morpholine | Potentially similar antimicrobial properties |

Ethyl 2-(5-Morpholino-2H-tetraazol-2-yl)acetate stands out due to its unique combination of functional groups that may confer distinct chemical and biological properties compared to its analogs.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or cyclization reactions. A general protocol involves refluxing morpholine derivatives with ethyl bromoacetate in absolute ethanol, followed by purification via ether extraction and filtration over anhydrous sodium sulfate . Optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reaction rates due to improved solubility of intermediates .

- Temperature : Reflux conditions (70–80°C) balance reactivity and side-product formation .

- Catalysts : Sodium acetate or KOH may accelerate cyclization steps .

Validate purity using elemental analysis (≤0.4% deviation from theoretical values) and IR spectroscopy for functional group confirmation .

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Key analytical techniques include:

- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S content) .

- Chromatography : HPLC or GC-MS (e.g., ethyl acetate extracts) identifies impurities and verifies retention times against standards .

- Spectroscopy : IR confirms the presence of ester carbonyl (~1740 cm⁻¹) and tetraazole C=N stretches (~1600 cm⁻¹) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with R-factors <0.05 .

Advanced Research Questions

Q. Q3. How can computational methods aid in understanding the electronic properties of this compound?

Methodological Answer:

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina or similar tools. Parameterize partial charges via Gaussian09 at the B3LYP/6-31G* level .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Compare computed IR spectra with experimental data to validate tautomeric forms .

- Crystallographic software : SHELXD/SHELXE automate phase determination for charge-density analysis, revealing electron distribution in the morpholine-tetraazole core .

Q. Q4. How should researchers address contradictory spectral or crystallographic data during characterization?

Methodological Answer:

- Data validation : Cross-check IR peaks with computed spectra (DFT) to resolve ambiguities in tautomer identification .

- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals or disorder, ensuring R1 <0.05 .

- Chromatographic calibration : Compare retention times with ethyl acetate controls to distinguish degradation products .

Q. Q5. What strategies improve the yield of the tetraazole-morpholine core during synthesis?

Methodological Answer:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of morpholine to ethyl bromoacetate to minimize side reactions .

- Microwave-assisted synthesis : Reduce reaction time (1–2 hours vs. 5–7 hours conventional) while maintaining yields >80% .

- Workup optimization : Use cold-water precipitation followed by recrystallization (DMF/acetic acid) to isolate pure crystals .

Structural and Thermodynamic Analysis

Q. Q6. What crystallographic tools are recommended for resolving the compound’s polymorphic forms?

Methodological Answer:

Q. Q7. How can thermodynamic properties (e.g., proton affinity) be experimentally determined?

Methodological Answer:

- Gas-phase ion energetics : Use mass spectrometry to measure proton affinity (e.g., 804.7 kJ/mol for ethyl acetate analogs) .

- Henry’s Law constants : Quantify solubility in aqueous systems via headspace GC-MS .

Biological and Functional Studies

Q. Q8. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.